2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is the M2 isoform of pyruvate kinase (PKM2) . PKM2 is an enzyme that plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate. The dysregulation of PKM2 is often associated with cancer, making it an emerging target for antitumor therapy .
Mode of Action
The compound acts as a potent and selective activator of PKM2 . It binds to PKM2 in a novel mode, enhancing its activity
Result of Action
The activation of PKM2 by the compound could potentially alter cellular metabolism, particularly in cancer cells where PKM2 is often dysregulated .
Biochemical Analysis
Biochemical Properties
2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been identified as a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a crucial role in glycolysis . The compound interacts with PKM2, potentially influencing the enzyme’s activity and thus altering the biochemical reactions within the cell .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with PKM2. As a PKM2 activator, it can influence cell function by altering metabolic pathways, impacting cell signaling pathways, and potentially affecting gene expression . It has been suggested that PKM2 activation alone may not be sufficient to significantly alter cancer cell metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PKM2, thereby activating the enzyme .
Metabolic Pathways
As a PKM2 activator, this compound is involved in the glycolytic pathway . It may interact with other enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzimidazole derivative with a pyridopyrimidinone precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole or pyridopyrimidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antitumor agent due to its ability to activate pyruvate kinase M2 (PKM2), a key enzyme involved in cancer metabolism.
Biology: It is used as a molecular probe to study the biological effects of PKM2 activation in cancer cells.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antitumor activity by acting as a protein kinase inhibitor.
4-(1H-Benzo[d]imidazol-2-yl)aniline: Exhibits similar biological activities, including inhibition of topoisomerase and heparanase.
Uniqueness
2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its dual functionality, combining the properties of benzimidazole and pyridopyrimidinone. This dual functionality enhances its potential as a versatile compound in various scientific applications .
Properties
IUPAC Name |
2-(benzimidazol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-5-4-8-16-19-13(9-17(22)21(12)16)10-20-11-18-14-6-2-3-7-15(14)20/h2-9,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTBPKWPCGSFPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CN3C=NC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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